N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a 4-tert-butylphenyl group via an acetamide bridge. Quinazolinones are well-documented for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-22(2,3)14-6-8-15(9-7-14)24-20(26)12-25-13-23-17-11-19(29-5)18(28-4)10-16(17)21(25)27/h6-11,13H,12H2,1-5H3,(H,24,26) |
InChI Key |
YJFRKTRWNSWDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acylation Reaction: The acetamide moiety is introduced via an acylation reaction, where the quinazolinone derivative is reacted with an appropriate acylating agent.
Substitution with tert-Butylphenyl Group: The final step involves the substitution of the acetamide derivative with the 4-tert-butylphenyl group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Anticancer Potential
Compounds with 4-oxoquinazolin-3(4H)-yl acetamide scaffolds exhibit anticancer activity via kinase inhibition or apoptosis induction. For example:
Anti-Inflammatory Activity
highlights 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide as a potent anti-inflammatory agent, outperforming diclofenac in preclinical models. The tert-butyl group in the target compound may enhance steric shielding, reducing metabolic degradation and extending half-life .
Pharmacokinetic and Toxicity Profiles
- Ulcerogenicity: Quinazolinone-acetamides generally exhibit lower gastrointestinal toxicity than aspirin, as seen in .
Biological Activity
N-(4-tert-butylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of 368.43 g/mol. The key functional groups include the quinazoline moiety and a tert-butylphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of quinazoline have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study evaluated the anticancer activity of similar quinazoline derivatives using the MTT assay on A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity, leading to apoptosis in cancer cells through caspase activation pathways .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.2 | Apoptosis via caspase-3 activation |
| Compound B | C6 | 12.8 | Inhibition of DNA synthesis |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar quinazoline derivatives have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 |
| Compound D | Escherichia coli | 16 |
| This compound | TBD | TBD |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies provide insights into the efficacy and safety profile of similar compounds in clinical settings:
- Case Study on Lung Cancer Treatment : A derivative similar to this compound was administered to patients with advanced lung cancer, showing a reduction in tumor size and improved patient outcomes.
- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates of resistant bacterial strains demonstrated that compounds with a similar structure exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
